![molecular formula C16H18ClN3O4S B5100241 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
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Overview
Description
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide, also known as CNP-PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNP-PPS is a sulfonamide derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide is not fully understood. However, it is believed that N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide exerts its effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has also been shown to modulate the activity of various enzymes, including caspases and cyclooxygenases.
Biochemical and Physiological Effects:
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have also shown that N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide can reduce tumor growth and inflammation and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide in lab experiments is its high purity and stability. N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has also been shown to have low toxicity, making it a safe compound to use in research. However, one limitation of using N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide research. One area of research is the development of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide in combination with other drugs or therapies for cancer treatment and inflammation. Additionally, the mechanism of action of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with propylamine to form 3-[(4-chloro-2-nitrophenyl)amino]propylamine. This intermediate is then reacted with methanesulfonyl chloride to form the final product, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide. The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying mechanism in many diseases, and N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been found to protect neurons from oxidative stress and promote neuronal survival.
properties
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c17-14-7-8-15(16(11-14)20(21)22)18-9-4-10-19-25(23,24)12-13-5-2-1-3-6-13/h1-3,5-8,11,18-19H,4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLGFCNVBZHXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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